4-Bromobenzyl acetate
Description
Contextual Significance in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, 4-bromobenzyl acetate (B1210297) is recognized for its utility as a key intermediate in the synthesis of a wide array of organic molecules. smolecule.comontosight.ai The presence of both a reactive bromine atom and an ester functional group allows for a diverse range of chemical transformations. smolecule.com This dual functionality enables chemists to selectively modify different parts of the molecule, making it a strategic component in multi-step synthetic pathways. Its importance is particularly noted in the construction of biaryl compounds, which are prevalent in pharmaceuticals and materials science, through reactions like the Suzuki coupling. smolecule.com The compound's ability to participate in various coupling reactions underscores its significance in building complex molecular architectures from simpler, readily available starting materials. acs.orgnih.gov
Historical Trajectory of Research Involving 4-Bromobenzyl Acetate
While a detailed historical timeline is not extensively documented in readily available literature, the study of this compound is intrinsically linked to the broader development of synthetic organic chemistry. Research involving this compound has likely evolved alongside the discovery and refinement of fundamental organic reactions. For instance, the exploration of nucleophilic substitution reactions, a cornerstone of organic synthesis, would have naturally included substrates like this compound to understand the influence of the bromo- and benzyl (B1604629) groups on reactivity.
More recent research has focused on leveraging its unique reactivity in modern catalytic processes. A notable area of investigation has been its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.gov Studies have demonstrated its utility as a coupling partner with phenylboronic acids to produce diarylmethanes, a structural motif found in many bioactive compounds and materials. acs.orgnih.gov Research has also explored the selective nature of its reactivity, highlighting the differential reactivity of the C-Br and C-O bonds, which allows for sequential and controlled bond formation. acs.orgnih.gov This ongoing research continues to expand the synthetic utility of this compound.
Fundamental Role as a Synthetic Precursor and Building Block
The primary role of this compound in organic synthesis is that of a versatile precursor and building block. smolecule.com Its chemical structure offers two key reaction sites: the bromine atom on the phenyl ring and the acetate group.
The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. smolecule.com It is also a key participant in transition metal-catalyzed cross-coupling reactions. For example, in the Suzuki-Miyaura coupling, the carbon-bromine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid derivative. acs.orgnih.gov This reactivity is crucial for the synthesis of complex biaryl structures. smolecule.com
The acetate group, on the other hand, can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzyl alcohol. smolecule.com This transformation provides another avenue for further functionalization. The ester itself can also act as a coupling partner in certain palladium-catalyzed reactions, although it is generally less reactive than the carbon-bromine bond. acs.orgnih.gov This difference in reactivity allows for selective, stepwise modifications of the molecule. nih.gov
Several methods are employed for the synthesis of this compound itself. These include the Fischer esterification of 4-bromobenzyl alcohol with acetic acid, the bromination of benzyl acetate, and the direct acetylation of 4-bromobenzyl chloride. smolecule.com
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds mentioned in this article.
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(4-bromophenyl)methyl acetate |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
IJDMYWWFBYRZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromobenzyl Acetate and Its Direct Analogues
Esterification Pathways for 4-Bromobenzyl Acetate (B1210297)
Esterification represents the most direct route to 4-bromobenzyl acetate, typically involving the reaction of 4-bromobenzyl alcohol with an acetylating agent. The classic approach is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org
Direct Esterification Approaches
The direct synthesis of this compound can be performed by reacting 4-bromobenzyl alcohol with either acetic acid or acetic anhydride (B1165640).
Using Acetic Acid (Fischer Esterification) : This equilibrium-limited reaction involves heating 4-bromobenzyl alcohol with excess acetic acid in the presence of a strong acid catalyst. organic-chemistry.orgscribd.com To drive the reaction toward the product, one of the products, typically water, must be removed, or a large excess of one reactant must be used. organic-chemistry.orgathabascau.camasterorganicchemistry.com
Using Acetic Anhydride : A more reactive acetylating agent, acetic anhydride, can be used to react with 4-bromobenzyl alcohol. This reaction is generally faster and not reversible, which can lead to higher yields. prepchem.com The process often involves heating the reactants, and a base may be used to neutralize the acetic acid byproduct. athabascau.ca For instance, a method for a similar compound, 3-bromobenzyl acetate, involves reacting the corresponding alcohol with acetic anhydride in a solvent like 1,2-dichloroethane (B1671644) and heating for several hours. prepchem.com
Catalytic Enhancements in Esterification
The efficiency of esterification is highly dependent on the catalyst used. While traditional homogeneous mineral acids like sulfuric acid (H₂SO₄) are effective, research has shifted towards developing more benign and reusable heterogeneous catalysts for the synthesis of benzyl (B1604629) acetate and its analogues. scribd.comacs.org
Homogeneous Catalysts : Concentrated sulfuric acid is a common and inexpensive catalyst for Fischer esterification. scribd.comgeniusjournals.org Other options include p-toluenesulfonic acid. organic-chemistry.orgresearchgate.net
Heterogeneous Catalysts : These solid-phase catalysts offer advantages such as easy separation from the reaction mixture and potential for reuse. Examples successfully used for the analogous benzyl acetate synthesis include:
Zeolites : Acidic zeolites like HX, HZSM-5, and H-Beta can effectively catalyze the esterification of benzyl alcohol, with their activity influenced by acidity and pore size. analis.com.my
Sulfated Metal Oxides : A highly efficient catalyst, 9% (w/w) S-Fe-MCM-48, which is a sulfated iron-incorporated mesoporous silicate, has demonstrated excellent performance in solvent-free systems. acs.orgnih.gov
Polymeric Resins : Porous phenolsulphonic acid–formaldehyde resin (PAFR) has been shown to be a superior catalyst compared to traditional ones like p-toluenesulfonic acid for direct esterification. researchgate.net
Biocatalysts (Enzymes) : Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), offer a green alternative. mdpi.comresearchgate.net These enzymes can catalyze the synthesis of benzyl acetate via transesterification with high selectivity under mild conditions. mdpi.compreprints.org The enzyme is often immobilized on a support, like chitosan-polyphosphate beads, to allow for easy recovery and reuse. mdpi.comresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as temperature, reactant molar ratio, and catalyst amount is crucial for maximizing the yield of the ester. For the synthesis of benzyl acetate and its analogues, various conditions have been explored.
Using a strong acid cation exchange resin for benzyl acetate synthesis, optimal conditions were found to be a 10-hour reaction at 100°C with a 25% catalyst weight relative to acetic acid. scispace.com In another study using a sulfated metal-incorporated MCM-48 catalyst, a 98.9% selectivity for benzyl acetate was achieved under solvent-free conditions at 60°C over 6 hours, with a benzyl alcohol to acetic acid molar ratio of 2:1. acs.orgnih.gov When using ionic liquids as catalysts, maximum conversion (90.34%) was achieved at 110°C after 4 hours with a 1:1 molar ratio of acetic acid to benzyl alcohol. researchgate.netnih.gov
| Catalyst Type | Catalyst Example | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Heterogeneous | Strong Acid Cation Exchange Resin | Benzyl Alcohol, Acetic Acid | 1:1.25 | 100 | 10 | 84.23% | scispace.com |
| Heterogeneous | S-Fe-MCM-48 | Benzyl Alcohol, Acetic Acid | 2:1 | 60 | 6 | 98.9% (selectivity) | acs.orgnih.gov |
| Heterogeneous | Zeolite HX | Benzyl Alcohol, Acetic Acid | 1:6 | 110 | 12 | ~58% | analis.com.my |
| Ionic Liquid | [EMIM][HSO₄] | Benzyl Alcohol, Acetic Acid | 1:1 | 110 | 4 | 90.34% | researchgate.netnih.gov |
| Ionic Liquid | N-methylpyrrolidone hydrosulfate | Benzyl Alcohol, Acetic Acid | 1:1.4 | 110 | 1 | 98.6% | scispace.com |
| Biocatalyst | Immobilized Lipase (CALB) | Benzyl Alcohol, Vinyl Acetate | N/A | 30 | 24 | 98% | mdpi.comresearchgate.net |
Indirect Synthetic Routes via 4-Bromobenzyl Alcohol Derivatization
An alternative to direct esterification is a two-step process involving the conversion of 4-bromobenzyl alcohol to a more reactive intermediate, such as 4-bromobenzyl bromide, followed by reaction with an acetate salt.
This pathway begins with the synthesis of 4-bromobenzyl bromide from 4-bromotoluene (B49008) via free-radical bromination, often initiated by UV light or a radical initiator. guidechem.comprepchem.com The resulting 4-bromobenzyl bromide is a versatile alkylating agent. sigmaaldrich.com
The second step is a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where an acetate salt (e.g., sodium acetate or potassium acetate) acts as the nucleophile, displacing the bromide ion from 4-bromobenzyl bromide to form the ester. libretexts.orglumenlearning.comwikipedia.org This method is particularly effective because benzyl halides are excellent substrates for Sₙ2 reactions. masterorganicchemistry.com The synthesis of benzyl acetate from benzyl chloride and sodium acetate has been successfully demonstrated in ionic liquids, achieving yields as high as 90%. researchgate.net
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzyl acetate, as a direct analogue, has been a model for developing greener esterification processes that can be applied to this compound.
Key green chemistry strategies include:
Use of Reusable Catalysts : Heterogeneous solid acids (e.g., zeolites, S-Fe-MCM-48) and immobilized enzymes (lipases) are central to green synthesis. analis.com.mynih.gov They minimize waste by being easily separated and recycled for multiple reaction cycles. nih.govresearchgate.net
Benign Solvents and Catalysts : Room-temperature ionic liquids (ILs) have been investigated as dual-purpose catalysts and solvents. researchgate.net They exhibit low vapor pressure and can often be recycled, reducing volatile organic compound (VOC) emissions. researchgate.netnih.gov For example, 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO₄]) has been shown to be an effective and reusable catalyst for benzyl acetate synthesis. researchgate.netnih.gov
Solvent-Free Conditions : Performing reactions without a solvent (neat) simplifies workup, reduces waste, and lowers costs. The synthesis of benzyl acetate using the S-Fe-MCM-48 catalyst was optimized in a solvent-free system, yielding high selectivity. acs.orgnih.gov
Alternative Reagents : The use of less hazardous reagents is a core principle of green chemistry. Isopropenyl acetate has been presented as a safe and non-toxic acetylating agent for converting benzyl alcohols to benzyl acetates, producing only acetone (B3395972) as a byproduct. rsc.org
Biocatalysis : The use of enzymes like lipase operates under mild temperatures and neutral pH, avoiding the need for harsh acidic or basic conditions. mdpi.compreprints.org This approach is highly selective and environmentally friendly. mdpi.com
Reactivity and Reaction Mechanisms of 4 Bromobenzyl Acetate
Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom on the phenyl ring of 4-bromobenzyl acetate (B1210297) is a key functional group that enables a variety of carbon-carbon bond-forming reactions. Its reactivity is central to the utility of this compound as a building block in organic synthesis, particularly in the construction of more complex molecular architectures. Transition metal-catalyzed cross-coupling reactions are the most prominent examples of transformations involving the C-Br bond.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov Due to its mild reaction conditions and tolerance of a wide range of functional groups, it has become a staple in modern organic synthesis. nih.govkochi-tech.ac.jp 4-Bromobenzyl acetate serves as an effective coupling partner in these reactions, leveraging the reactivity of its carbon-bromine bond.
A significant feature of this compound in Suzuki-Miyaura coupling is the differential reactivity of its C-Br bond compared to the C-O bond of the acetate group. Research has established a clear order of reactivity for palladium-catalyzed coupling reactions: C–Br > C–O (acetate/carbonate) > C–Cl. nih.govacs.org This predictable selectivity allows for sequential, one-pot coupling reactions. For instance, the C-Br bond can be selectively coupled with a boronic acid, leaving the acetate moiety intact for a subsequent transformation with a different boronic acid under more forcing conditions. kochi-tech.ac.jpnih.gov
This chemoselectivity facilitates the synthesis of diverse (benzyl)biphenyls. nih.govacs.org For example, the reaction of this compound with one type of boronic acid can be directed to the C-Br position, followed by the introduction of a second, different boronic acid to react at the less reactive C-O position of the benzyl (B1604629) acetate group. nih.gov This stepwise approach provides a convenient route to unsymmetrical diphenylmethane (B89790) derivatives, which are common frameworks in polymers, dyes, and bioactive compounds. kochi-tech.ac.jpnih.gov The lower reactivity of this compound's C-O bond compared to analogous benzyl carbonates results in a more selective initial coupling at the C-Br bond, leading to higher yields of the desired mono-coupled product. nih.gov
The substrate scope is broad, with successful couplings reported for a variety of aryl and heteroaryl boronic acids. nih.gov The reaction conditions are generally tolerant of both electron-donating and electron-withdrawing groups on the boronic acid partner.
Table 1: Selective One-Pot Synthesis of (Benzyl)biphenyls Using this compound
| Entry | Boronic Acid 1 (Reacts at C-Br) | Boronic Acid 2 (Reacts at C-O) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 4-(4-Methoxybenzyl)biphenyl | 72 |
| 2 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Benzyl-4'-methoxybiphenyl | 67 |
Data sourced from a study on successive Suzuki-Miyaura coupling reactions. nih.gov Conditions typically involve a palladium catalyst and a base in a suitable solvent.
A significant advantage of certain Suzuki-Miyaura protocols involving benzyl esters like this compound is their ability to be conducted under an air atmosphere, which simplifies the experimental setup by eliminating the need for stringent inert gas techniques. nih.govacs.orgacs.org
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the C-Br bond of this compound) to form a palladium(II) intermediate. kochi-tech.ac.jp This is followed by transmetalation with the organoboron species, where the organic group from the boron atom is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov
When the reaction is extended to involve the acetate group, the mechanism is thought to proceed via oxidative addition of the palladium catalyst to the C–O bond, forming a cationic (η³-benzyl)Pd(II) complex. nih.govacs.org However, in the case of acetates, this intermediate is in equilibrium, which accounts for the lower reactivity of the acetate group compared to benzyl carbonates, where a similar step is irreversible due to decarboxylation. nih.gov The subsequent steps of transmetalation and reductive elimination then yield the final diarylmethane product. nih.govacs.org
The choice of catalyst and, particularly, the supporting ligand is crucial for the success and efficiency of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and modulates its electronic and steric properties, which in turn influences the rates of oxidative addition and reductive elimination. nih.govorganic-chemistry.org
For the coupling of this compound, catalyst systems prepared from commercially available palladium chloride (PdCl₂) and bidentate phosphine (B1218219) ligands have proven effective. nih.govnih.gov One specific system utilizes 1,5-Bis(diphenylphosphino)pentane (DPPPent) as the ligand. nih.gov Electron-rich and sterically bulky phosphine ligands are often employed to enhance catalyst activity, especially for less reactive substrates like aryl chlorides or for reactions conducted at lower temperatures. nih.govorganic-chemistry.org For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated unprecedented activity in Suzuki-Miyaura couplings, enabling reactions with low catalyst loadings and the preparation of sterically hindered biaryls. nih.gov While not specifically detailed for this compound, these principles of ligand design are broadly applicable. The selection of an appropriate catalyst/ligand/base system is often determined through screening to optimize reaction yields. nih.gov
Table 2: Effect of Ligand and Catalyst System on Suzuki-Miyaura Coupling
| Catalyst | Ligand | Substrates | Key Observation |
|---|---|---|---|
| PdCl₂ | DPPPent | This compound + Phenylboronic acids | Effective for selective C-Br and subsequent C-O coupling under air. nih.gov |
| PdCl₂{PR₂(Ph-R')}₂ | Dialkyl(biaryl)phosphine | Heteroatom-substituted heteroaryl chlorides | Air-stable catalysts; activity correlates with electron-richness of phosphine ligand. organic-chemistry.org |
| CataCXium A palladacycle | CataCXium A | ortho-bromoanilines + Boronic esters | Uniquely effective for challenging substrates, outperforming other common catalysts. nih.gov |
| Palladium(II) | SPhos | Aryl/heteroaryl halides + Boronic acids | Confers high activity, allowing for low catalyst levels and room temperature reactions for aryl chlorides. nih.gov |
This table provides examples of catalyst systems and their general influence on Suzuki-Miyaura reactions, illustrating the importance of the ligand.
While palladium catalysis is predominant, other transition metals are also capable of mediating cross-coupling reactions involving aryl bromides. Methodologies utilizing metals such as nickel, copper, and iron have been developed as more economical and sustainable alternatives to palladium. These reactions often proceed through different mechanistic pathways, sometimes involving radical intermediates. Although specific examples detailing the use of this compound in these alternative coupling reactions are less common in the literature compared to palladium-catalyzed processes, the reactivity of the aryl bromide moiety makes it a suitable candidate for such transformations. For instance, nickel-catalyzed couplings are well-known for their ability to react with a wide range of electrophiles, while iron-catalyzed reactions offer a low-cost and environmentally benign option.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Transformations Involving the Acetate Moiety
The acetate group in this compound is generally less reactive than the aryl bromide in cross-coupling reactions. nih.gov However, under specific conditions, it can also be a site for transformation. As mentioned, palladium catalysts can cleave the benzylic C-O bond, enabling its participation in Suzuki-Miyaura couplings, albeit typically requiring more forcing conditions (e.g., higher temperatures) than the corresponding C-Br bond reaction. nih.govnih.gov
Beyond cross-coupling, the acetate group can undergo more traditional ester transformations. For example, it can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzyl alcohol. This transformation is a common synthetic step to unmask the alcohol functionality for further reactions after the aryl bromide portion of the molecule has been modified. The acetate serves as a convenient protecting group for the benzyl alcohol. Furthermore, this compound can be synthesized directly from 4-bromobenzyl alcohol by treatment with acetic anhydride (B1165640), allowing for a one-pot sequence where the alcohol is first protected and then subjected to a cross-coupling reaction. nih.gov
Role as a Leaving Group in Nucleophilic Displacements
The acetate group in this compound can function as a leaving group in certain nucleophilic displacement reactions, particularly in metal-catalyzed cross-coupling processes. While acetate is generally considered a poorer leaving group than halides like bromide or chloride, the reactivity of the benzylic position can facilitate its departure.
In the context of Suzuki-Miyaura cross-coupling reactions, benzyl acetates have been demonstrated to be effective coupling partners. nih.gov The reaction involves the oxidative addition of a palladium(0) catalyst to the benzylic carbon-oxygen bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form a new carbon-carbon bond. nih.gov The reactivity of the ester functional group has been found to be intermediate between that of chloro and bromo groups, allowing for selective reactions. nih.gov
This differential reactivity enables the selective synthesis of complex molecules. For instance, in substrates containing both a bromo substituent on the aromatic ring and a benzylic acetate group, the C-Br bond typically reacts first in palladium-catalyzed coupling reactions, followed by the reaction at the C-O bond of the acetate. nih.gov This selectivity makes this compound a useful precursor for the one-pot synthesis of (benzyl)biphenyl derivatives through sequential Suzuki-Miyaura couplings. nih.gov
| Coupling Partner | Catalyst System | Product Type | Key Feature |
| Phenylboronic Acids | Palladium Catalyst | Diarylmethanes | Acetate acts as a leaving group in C-C bond formation. nih.gov |
| Arylstannanes | Palladium Catalyst | Biaryl Products | Reactivity of the benzylic carbonate group is between aryl C-Br and C-Cl bonds. thieme-connect.de |
Functional Group Interconversions at the Acetate Position
The acetate moiety of this compound can undergo several functional group interconversions, primarily through nucleophilic acyl substitution. These reactions target the electrophilic carbonyl carbon of the ester, leaving the benzylic C-O bond intact.
Hydrolysis: The most common interconversion is hydrolysis, where the ester is cleaved by water, typically in the presence of an acid or base catalyst, to yield 4-bromobenzyl alcohol and acetic acid. google.comgoogle.com This reaction is fundamental for converting the acetate into a hydroxyl group, which is a versatile functional group for further synthetic transformations. Industrial processes for producing benzyl alcohol often utilize the hydrolysis of benzyl acetate. google.comgoogle.com
Transesterification: Transesterification involves the reaction of this compound with another alcohol in the presence of a catalyst to form a new ester and benzyl alcohol. researchgate.netmasterorganicchemistry.com This process is an equilibrium reaction and can be driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com Both acid and base catalysts can be employed. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the incoming alcohol to attack. masterorganicchemistry.com Under basic conditions, a nucleophilic alkoxide attacks the carbonyl carbon directly. masterorganicchemistry.com
Aminolysis: Reaction with amines (aminolysis) can convert this compound into the corresponding N-substituted benzamide. For example, the reaction with methylamine involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the acetate ion as a leaving group. pearson.com
| Reaction Type | Reagent(s) | Product(s) |
| Hydrolysis | Water (H₂O), Acid or Base Catalyst | 4-Bromobenzyl alcohol, Acetic acid google.comgoogle.com |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | New Ester (4-Bromobenzyl-OC(O)R'), Benzyl alcohol researchgate.netmasterorganicchemistry.com |
| Aminolysis | Amine (R'NH₂) | N-substituted Benzamide, Acetic acid pearson.com |
Electrophilic and Nucleophilic Behavior of the Benzylic System
The benzylic position of this compound—the carbon atom directly attached to the benzene ring—exhibits heightened reactivity due to resonance effects. chemistrysteps.compearson.com This unique reactivity allows the benzylic system to behave as both an electrophile and, under certain conditions, to stabilize adjacent nucleophilic centers.
The ability of the benzene ring to stabilize intermediates is key to this reactivity. chemistrysteps.comlibretexts.org Whether the reaction proceeds through a carbocation (Sₙ1 mechanism), a radical, or an anion, the intermediate is stabilized by delocalization of the charge or the unpaired electron into the aromatic π-system. masterorganicchemistry.comlibretexts.org
Electrophilic Behavior: The benzylic carbon is electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions can occur via either Sₙ1 or Sₙ2 mechanisms.
Sₙ1 Pathway: For secondary or tertiary benzylic systems, the reaction often proceeds through a resonance-stabilized benzylic carbocation. The presence of the benzene ring makes this carbocation significantly more stable than a typical alkyl carbocation. youtube.com
Sₙ2 Pathway: As a primary benzylic ester, this compound would typically favor an Sₙ2 pathway for nucleophilic substitution, involving a backside attack by the nucleophile. youtube.com
Nucleophilic Behavior (via organometallics): While the benzylic carbon itself is electrophilic, it is possible to generate a nucleophilic center at this position. This is typically achieved by converting a benzylic halide to an organometallic reagent, such as a Grignard or organolithium reagent. These reagents can then act as powerful nucleophiles in reactions with various electrophiles.
The resonance stabilization provided by the phenyl group is a defining feature of the benzylic system's reactivity. chemistrysteps.com
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. While specific, classical named MCRs involving this compound are not extensively documented, its unique reactivity profile allows its use in sequential one-pot reactions that build molecular complexity in a manner analogous to MCRs.
A prime example is the one-pot synthesis of unsymmetrical (benzyl)biphenyls using this compound as a key building block. nih.gov This strategy leverages the different reactivities of the C-Br bond on the aromatic ring and the C-O bond of the benzylic acetate. nih.gov The process involves two sequential Suzuki-Miyaura coupling reactions with different boronic acids within the same reaction vessel.
The general sequence is as follows:
First Coupling: The more reactive aryl bromide position of this compound is selectively coupled with the first phenylboronic acid. nih.gov
Second Coupling: The less reactive benzylic acetate position is then coupled with a second, different phenylboronic acid. nih.gov
This one-pot, two-step approach provides an efficient route to complex diarylmethane structures that would otherwise require multiple separate synthetic steps. nih.gov
| Step | Reacting Site on this compound | Reagent | Bond Formed |
| 1 | C(aryl)-Br | Phenylboronic Acid 1 | C(aryl)-C(aryl) nih.gov |
| 2 | C(benzyl)-O-Acetate | Phenylboronic Acid 2 | C(benzyl)-C(aryl) nih.gov |
Derivatization and Functionalization Strategies of the 4 Bromobenzyl Acetate Scaffold
Modification of the Bromine Atom for Further Functionalization
The bromine atom on the aromatic ring of 4-bromobenzyl acetate (B1210297) is a key site for functionalization, primarily through cross-coupling reactions. The carbon-bromine (C-Br) bond is particularly amenable to palladium-catalyzed reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
One of the most powerful methods for modifying the bromine atom is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This reaction involves coupling the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This strategy is highly efficient for creating a new carbon-carbon bond at the site of the bromine atom, effectively replacing it with a variety of aryl or vinyl substituents. For instance, the reaction of 4-bromobenzyl acetate with different phenylboronic acids can yield a range of substituted (benzyl)biphenyl compounds. nih.gov The diphenylmethane (B89790) framework, which is a core component of these products, is prevalent in polymers and bioactive compounds. nih.gov
The conditions for these coupling reactions can be conducted in the open air, using a simple catalyst generated from commercially available palladium sources, which is advantageous from a practical standpoint. nih.gov The reactivity of the C-Br bond is significantly higher than that of the benzylic C-O bond of the acetate group, a crucial factor that allows for selective functionalization. nih.govacs.org
Table 1: Examples of Suzuki-Miyaura Coupling at the C-Br Position of this compound
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product | Reference |
|---|---|---|---|---|
| This compound | Phenylboronic acid | PdCl2, DPEPhos, NaHCO3 | 4-Benzylphenyl acetate | nih.gov |
| This compound | 4-Methoxyphenylboronic acid | PdCl2, DPEPhos, NaHCO3 | 4'-(Acetoxymethyl)-4-methoxybiphenyl | nih.gov |
| This compound | 4-Chlorophenylboronic acid | PdCl2, DPEPhos, NaHCO3 | 4'-(Acetoxymethyl)-4-chlorobiphenyl | nih.gov |
Manipulation of the Acetate Group for Diverse Derivatives
The acetate group of this compound serves as another handle for derivatization, primarily functioning as a leaving group in nucleophilic substitution reactions. researchgate.netdntb.gov.ua While less reactive than a typical benzyl (B1604629) halide, the benzylic C-O bond of the acetate can be activated by a palladium catalyst to undergo substitution with a variety of nucleophiles. nih.govresearchgate.net
Palladium-catalyzed reactions can effectively displace the acetate group with stabilized carbanions, amines, and other nucleophiles. researchgate.net The mechanism for this transformation is thought to proceed through the formation of a cationic (η³-benzyl)Pd(II) intermediate. nih.govacs.org Unlike reactions with benzyl carbonates where decarboxylation makes the process irreversible, the formation of the palladium intermediate from benzyl acetate is reversible, which explains its comparatively lower reactivity. nih.gov
Besides substitution, the acetate group can be manipulated through hydrolysis. Standard hydrolysis conditions (using an acid or base catalyst) can convert this compound back to 4-bromobenzyl alcohol. This alcohol is a versatile intermediate itself, which can be used in etherification reactions or oxidized to form 4-bromobenzaldehyde. sigmaaldrich.com Another approach is transesterification, where the acetate group is exchanged for a different ester group by reacting with another alcohol in the presence of a suitable catalyst. Enzymatic catalysis, for example, can be used for the synthesis of benzyl esters from benzyl alcohol and various acyl donors like vinyl acetate or ethyl acetate. mdpi.com
Table 2: Potential Manipulations of the Acetate Group
| Reaction Type | Reagents | Resulting Functional Group | Potential Product | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Nucleophilic Substitution | Malonate carbanion, Pd catalyst | Alkene | 4-Bromobenzylmalonate | researchgate.net |
| Pd-Catalyzed Amination | Amine (e.g., Aniline), Pd catalyst | Amine | N-(4-Bromobenzyl)aniline | researchgate.net |
| Hydrolysis | H2O, Acid/Base catalyst | Alcohol | 4-Bromobenzyl alcohol | sigmaaldrich.com |
| Transesterification | Different alcohol (R-OH), Catalyst | Ester | 4-Bromobenzyl ester | mdpi.com |
Strategic Incorporation into Larger Molecular Architectures
The utility of this compound as a synthetic building block lies in its ability to be strategically incorporated into larger and more complex molecular frameworks. nih.gov The presence of two distinct and orthogonally reactive functional groups—the aryl bromide and the benzyl acetate—allows for stepwise or sequential functionalization, enabling the construction of complex structures in a controlled manner. nih.gov
A prime example is the synthesis of unsymmetrical (benzyl)biphenyls. nih.govacs.org By first performing a Suzuki-Miyaura coupling at the highly reactive C-Br bond, a biphenyl (B1667301) structure is created. Subsequently, the less reactive C-O bond of the acetate group can be targeted in a second coupling reaction. nih.gov This stepwise approach allows for the precise introduction of different substituents at two distinct locations on the scaffold, leading to the creation of complex, multi-functionalized molecules that would be difficult to synthesize using other methods. acs.org
This building block approach is fundamental in constructing libraries of compounds for various applications, such as in materials science or medicinal chemistry. sigmaaldrich.com For instance, the diphenylmethane core, readily assembled from this compound, is a key structural motif in many dyes, polymers, and biologically active compounds. nih.gov The ability to pre-install functionality at the benzylic position (via the acetate) and then build out the aromatic system (via the bromide) makes this compound a valuable and strategic component in multi-step syntheses.
Chemo- and Site-Selective Derivatization
Chemoselectivity and site-selectivity are cornerstones of modern synthetic strategy, allowing chemists to modify one functional group in the presence of others. researchgate.netnih.govrsc.org The this compound scaffold is an excellent substrate for demonstrating these principles due to the differential reactivity of its C-Br and C-O bonds. nih.gov
Research has shown a clear order of reactivity for palladium-catalyzed coupling reactions: C–Br > C–O > C–Cl. nih.gov This hierarchy allows for highly selective reactions. When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-Br bond, leaving the acetate group untouched. nih.govacs.org This chemoselectivity enables the isolation of products functionalized only at the aromatic position.
This differential reactivity can be exploited to achieve site-selective derivatization in a one-pot, two-step sequence. By carefully choosing the reaction conditions and the order of addition of reagents, one can first functionalize the C-Br bond and then, by altering the conditions or catalyst, proceed to functionalize the C-O bond. nih.gov This strategy facilitates the synthesis of diverse (benzyl)biphenyls by reacting this compound with two different boronic acids sequentially. nih.gov The first coupling occurs at the C-Br bond, and the second takes place at the C-O bond, providing a powerful tool for building molecular complexity from a simple starting material. nih.govacs.org
Table 3: Sequential One-Pot Synthesis of (Benzyl)biphenyls via Site-Selective Coupling
| Starting Material | Step 1: Boronic Acid 1 (Reacts at C-Br) | Step 2: Boronic Acid 2 (Reacts at C-O) | Final Product | Reference |
|---|---|---|---|---|
| This compound | 4-Methoxyphenylboronic acid | Phenylboronic acid | 4-Benzyl-4'-methoxybiphenyl | nih.gov |
| This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-(4-Methoxybenzyl)biphenyl | nih.gov |
| This compound | 4-Chlorophenylboronic acid | Phenylboronic acid | 4-Benzyl-4'-chlorobiphenyl | nih.gov |
Advanced Spectroscopic and Structural Investigations of 4 Bromobenzyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-bromobenzyl acetate (B1210297). It provides detailed information about the chemical environment of individual atoms.
Quantitative and Qualitative NMR Studies in Reaction Monitoring
NMR spectroscopy is not only a tool for structural identification but also a powerful method for quantitative analysis. ox.ac.ukepa.gov In the synthesis of 4-bromobenzyl acetate, which can be prepared from 4-bromobenzyl alcohol, ¹H NMR can be employed to monitor the reaction's progress. By integrating the signals corresponding to the benzylic protons of the starting material (around 4.6 ppm) and the product (around 5.0 ppm), the conversion percentage can be accurately determined. The disappearance of the alcohol proton signal and the appearance of the acetate methyl signal provide qualitative confirmation of the reaction's progression. chemicalbook.com
For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This method is crucial for determining the purity of synthesized this compound without the need for a calibration curve. ox.ac.uk
¹H NMR Data for this compound:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetate (CH₃) | ~2.1 | Singlet | 3H |
| Benzyl (B1604629) (CH₂) | ~5.0 | Singlet | 2H |
| Aromatic (H2, H6) | ~7.2-7.3 | Doublet | 2H |
¹³C NMR Data for this compound:
| Carbon | Chemical Shift (ppm) |
|---|---|
| Acetate (CH₃) | ~21 |
| Benzyl (CH₂) | ~65 |
| Aromatic (C4-Br) | ~122 |
| Aromatic (C2, C6) | ~130 |
| Aromatic (C3, C5) | ~132 |
| Aromatic (C1) | ~135 |
Advanced 2D NMR Techniques for Connectivity Assignments
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous connectivity assignments. ipb.ptcore.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the benzyl proton signals to the benzyl carbon signal and the aromatic proton signals to their respective carbon signals in the this compound framework.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would show a correlation from the benzyl protons to the carbonyl carbon of the acetate group, confirming the ester linkage. It would also show correlations from the aromatic protons to neighboring carbons, further solidifying the assignment of the aromatic ring.
TOCSY (Total Correlation Spectroscopy): This technique is used to identify all protons within a spin system. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ipb.pt
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to deduce its structure through fragmentation analysis. miamioh.edu
The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two peaks of almost equal intensity, M+ and M+2, separated by two mass units.
Key Fragmentation Pathways for this compound:
Loss of the acetoxy group: A common fragmentation involves the cleavage of the benzyl-oxygen bond, leading to the formation of the 4-bromobenzyl cation. This fragment will also show the characteristic Br isotopic pattern.
Loss of ketene (B1206846): Another fragmentation pathway involves a McLafferty-type rearrangement, leading to the loss of ketene (CH₂=C=O) from the molecular ion.
Formation of the tropylium (B1234903) ion: The benzyl cation can rearrange to the more stable tropylium ion, which is often observed in the mass spectra of benzyl compounds.
High-Resolution Mass Spectrometry (HRMS) in Reaction Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. concentratingonchromatography.comnih.gov This is particularly useful in reaction pathway studies involving this compound derivatives, where it can help identify reaction intermediates, byproducts, and final products. By comparing the experimentally determined exact mass to calculated masses for potential structures, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. concentratingonchromatography.comnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Theoretical Comparison
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.saijirset.com
For this compound, the IR spectrum shows characteristic absorption bands:
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.
C-O stretching vibrations for the ester linkage in the region of 1200-1300 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic protons.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
The C-Br stretching vibration appears at lower frequencies, typically in the range of 500-600 cm⁻¹.
Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.comiitm.ac.in While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. ksu.edu.sa For this compound, the Raman spectrum would clearly show the aromatic C=C stretching vibrations and the C-Br stretch.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies of this compound. chem-soc.sinih.gov Comparing the calculated spectrum with the experimental IR and Raman spectra can aid in the assignment of vibrational modes and provide a deeper understanding of the molecule's vibrational properties. mdpi.com
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1735-1750 |
| C-O (Ester) | Stretch | 1200-1300 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While this compound is a liquid at room temperature, many of its derivatives are crystalline solids. For these compounds, single-crystal X-ray crystallography is the most powerful technique for determining their three-dimensional structure in the solid state. wordpress.comeurjchem.com
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and torsion angles. nih.gov
For example, in the crystal structure of a derivative of this compound, X-ray crystallography could reveal:
The conformation of the ester group.
The planarity of the aromatic ring.
The presence of any intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the crystal packing and physical properties of the compound. iucr.orgresearchgate.netvensel.org
The structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds and for designing new derivatives with specific properties. auremn.orgresearchgate.net
Theoretical and Computational Chemistry Studies on 4 Bromobenzyl Acetate
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic structure and behavior of molecules. For 4-bromobenzyl acetate (B1210297), these methods can elucidate its geometry, reactivity patterns, and spectroscopic signatures.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), the electronic energy of the molecule is minimized with respect to its atomic coordinates. This process yields a theoretical equilibrium structure, providing precise data on bond lengths, bond angles, and dihedral angles.
For 4-bromobenzyl acetate, the optimization would confirm the planarity of the benzene ring and define the spatial relationship between the bromophenyl group and the acetate moiety. Theoretical studies on structurally similar compounds provide expected values for key parameters. For instance, the carbonyl C=O bond in the acetate group is expected to have a length of approximately 1.20-1.22 Å, while the C-O single bonds of the ester will be around 1.33-1.45 Å. The C-Br bond length is anticipated to be in the range of 1.88-1.91 Å. These calculated geometries serve as the foundation for all subsequent computational analyses.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar molecules, as a specific published dataset for this compound is not available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.34 Å | |
| O-CH₂ | ~1.45 Å | |
| C-Br | ~1.90 Å | |
| C-C (aromatic) | ~1.39 Å | |
| Bond Angle | O=C-O | ~125° |
| C-O-CH₂ | ~116° | |
| Br-C-C | ~120° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, which can donate electron density. The LUMO is likely distributed over the acetate group, particularly the antibonding π* orbital of the carbonyl (C=O) group, and the benzylic system, making these sites susceptible to nucleophilic attack. The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: Specific energy values are illustrative and based on typical results for similar aromatic esters.)
| Property | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |
| ΔE (Gap) | ELUMO - EHOMO | ~ 5.7 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
For this compound, the MEP surface would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O). This region is the primary site for interaction with electrophiles or Lewis acids. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the benzylic methylene (-CH₂-) group and the aromatic ring, indicating these as potential sites for nucleophilic interaction. The bromine atom would exhibit a region of slightly negative potential (a σ-hole), which can also influence intermolecular interactions.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained.
Due to the approximations inherent in the calculations (such as the harmonic oscillator model), these theoretical frequencies are often systematically higher than the experimental values. To improve accuracy, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). biointerfaceresearch.com For this compound, the most characteristic calculated vibration would be the C=O stretching mode of the ester group, predicted to appear in the 1750-1780 cm⁻¹ range (scaled). Other key vibrations include the C-O stretching, C-Br stretching, and various aromatic C-H and C-C bending and stretching modes. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and the accuracy of the computational model. chem-soc.si
Table 3: Predicted Key Vibrational Frequencies for this compound (Scaled) (Note: Frequencies are approximate and based on general values for the respective functional groups.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ester | ~1765 |
| C-O Stretch | Ester | ~1230 |
| Aromatic C=C Stretch | Benzene Ring | ~1600, ~1490 |
| C-Br Stretch | Bromobenzene | ~650 |
Reaction Mechanism Elucidation via Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify reaction intermediates, locate transition states, and calculate activation energies, thereby elucidating detailed reaction mechanisms.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating the TS structure is crucial for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy barrier (Ea).
For this compound, a relevant reaction to study computationally is the palladium-catalyzed Suzuki-Miyaura cross-coupling, where the C-Br bond is replaced by a new C-C bond. acs.org A key step in this catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C(aryl)-Br bond. Computational modeling of this step would involve:
Locating the Transition State: Using algorithms that search for saddle points, the geometry of the TS for the Pd insertion into the C-Br bond would be calculated.
Frequency Calculation: A vibrational frequency analysis of the TS structure is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate—in this case, the simultaneous breaking of the C-Br bond and formation of C-Pd and Pd-Br bonds.
Energy Barrier Calculation: The electronic energies of the reactants (this compound and the Pd catalyst) and the transition state are calculated. The difference between these energies provides the activation energy barrier for the oxidative addition step.
Such calculations can reveal why this reaction is efficient and provide insights into how catalyst or substrate modifications could further influence the reaction rate and selectivity. researchgate.netrsc.org
Solvent Effects in Reaction Pathways
The solvent environment can profoundly influence the pathway and rate of chemical reactions involving this compound. Computational studies, often in conjunction with kinetic experiments on related compounds like benzyl (B1604629) halides, help elucidate the role of the solvent in stabilizing transition states and intermediates. A key reaction pathway for benzylic compounds is nucleophilic substitution, which can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism.
The choice between these pathways is highly sensitive to the solvent's properties, such as polarity and hydrogen-bonding ability. For benzylic systems, the stability of a potential benzyl carbocation intermediate is a critical factor.
Mechanism in Different Solvents:
Polar Aprotic Solvents (e.g., acetone (B3395972), DMF): These solvents possess dipole moments that allow them to solvate charged species, but they lack acidic protons for hydrogen bonding. They are less effective at stabilizing anions compared to protic solvents. In such environments, an SN2 mechanism is often favored, where the nucleophile attacks the carbon center at the same time as the leaving group departs.
Nonpolar Solvents (e.g., hexane, benzene): In these solvents, charge separation is highly unfavorable. Reactions of this compound that involve ionic intermediates are significantly slowed down or may not occur at all. If a reaction does proceed, it is more likely to follow a concerted pathway or a free-radical mechanism if initiated appropriately.
Computational models can be used to calculate the energy profiles of both SN1 and SN2 pathways in different solvent environments. By modeling the solvent either explicitly (individual solvent molecules) or implicitly (as a continuous medium with a specific dielectric constant), chemists can predict the transition state energies and determine the most likely reaction mechanism.
For instance, studies on the solvolysis of substituted benzyl chlorides have shown a shift from a concerted mechanism to a stepwise one as the solvent becomes more ionizing and as electron-donating groups are introduced on the benzene ring. nih.gov While the bromo group is deactivating, the principles of solvent-mediated stabilization of charged intermediates remain central to predicting the reactivity of this compound.
| Solvent Type | Dominant Mechanism | Rationale |
|---|---|---|
| Polar Protic (e.g., Water, Methanol) | SN1-like / Borderline | Stabilization of carbocation intermediate and leaving group through hydrogen bonding and high polarity. |
| Polar Aprotic (e.g., Acetone, DMF) | SN2 | Solvates cations but not anions effectively; favors a concerted pathway with less charge separation. |
| Nonpolar (e.g., Hexane) | SN2 or Radical | Does not favor the formation of charged intermediates; concerted or non-ionic pathways are preferred. |
Conformation Analysis and Stereochemical Studies
Conformational analysis of this compound involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. windows.netdntb.gov.ua Although this compound is not chiral and does not have stereogenic centers, its reactivity and interactions can be influenced by its preferred conformation. windows.net The key rotatable bonds are the C(aryl)-C(benzyl) bond and the C(benzyl)-O bond of the ester group.
Rotation around the C(aryl)–CH₂ bond: Rotation around this bond determines the orientation of the acetate group relative to the bromophenyl ring. The energy barrier for this rotation is generally low in benzyl derivatives. The preferred conformation would likely place the bulky acetate group staggered with respect to the ortho hydrogens of the benzene ring to minimize steric hindrance.
Rotation around the CH₂–O bond: Rotation around this bond determines the orientation of the carbonyl group. In esters, there is a strong preference for a conformation where the carbonyl group and the alkyl group (in this case, the benzyl group) are syn-planar or nearly so. This is due to a combination of steric and electronic factors, including the minimization of dipole-dipole repulsion. The two main planar conformations for the ester group are Z (or syn-periplanar) and E (or anti-periplanar). The Z conformation is significantly more stable for most esters.
Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for rotation around these bonds. This allows for the identification of low-energy conformations (conformational minima) and the energy barriers separating them (rotational barriers). For this compound, the global minimum energy conformation would likely feature a staggered arrangement around the C(aryl)-CH₂ bond and a Z-conformation for the ester moiety.
Stereochemically, this compound is an achiral molecule as it possesses a plane of symmetry that passes through the C1-C4 axis of the benzene ring, the benzylic carbon, and the acetate group when it is in a planar conformation.
| Rotatable Bond | Preferred Conformation | Reason |
|---|---|---|
| C(aryl)–CH₂ | Staggered | Minimizes steric interactions between the acetate group and the ortho hydrogens of the aromatic ring. |
| CH₂–O–C=O | Z (syn-periplanar) | Lower steric hindrance and favorable dipole alignment compared to the E (anti) conformation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.orgfiveable.me In a mechanistic QSAR study, the goal is not only to predict activity but also to understand the underlying molecular features that govern it. nih.govnih.gov
For this compound, a QSAR model could be developed to predict, for example, its antibacterial activity, as has been done for other benzyl acetate derivatives. dergipark.org.trresearchgate.net The model would take the form of an equation:
Activity = f (Physicochemical Descriptors)
The descriptors for this compound would quantify its structural and electronic properties:
Electronic Descriptors: The bromo substituent at the para-position exerts a significant electronic effect. It is electron-withdrawing through induction but electron-donating through resonance. The Hammett constant (σ) for a para-bromo group can quantify this effect. This descriptor would be crucial in modeling reactions where charge development at the benzylic position is important.
Hydrophobic Descriptors: The hydrophobicity of the molecule, often represented by the partition coefficient (log P), is critical for its ability to cross biological membranes. The bromine atom increases the hydrophobicity of the parent benzyl acetate molecule.
Steric Descriptors: Parameters such as molecular volume, surface area, or Taft steric parameters can describe the size and shape of the molecule. These are important for modeling interactions with a specific binding site on a biological target, such as an enzyme. nih.gov
A mechanistic interpretation of a QSAR model involving this compound might reveal, for instance, that a certain level of hydrophobicity is optimal for activity, and that an electron-withdrawing group at the para-position enhances activity by facilitating a key interaction with a receptor. nih.gov Computational docking studies could then be used to visualize how this compound fits into the active site of a target protein, providing a structural basis for the relationships identified in the QSAR model. dergipark.org.trresearchgate.net
| Descriptor Type | Example for this compound | Mechanistic Relevance |
|---|---|---|
| Electronic | Hammett Constant (σp for Br) | Influences reaction rates and electronic interactions with biological targets (e.g., enzyme active sites). |
| Hydrophobic | Log P | Governs membrane permeability and partitioning into hydrophobic pockets of receptors. |
| Steric | Molecular Volume / van der Waals Radius of Br | Determines the goodness of fit into a binding site; can cause steric hindrance. |
Catalysis and Green Chemistry Aspects in 4 Bromobenzyl Acetate Transformations
Development of Eco-Friendly Catalytic Systems
The design of environmentally benign catalytic systems for the transformation of 4-bromobenzyl acetate (B1210297) primarily revolves around the use of efficient and selective catalysts that can operate under mild conditions. Key areas of development include both homogeneous and heterogeneous catalysis, with a focus on minimizing waste and allowing for catalyst recovery and reuse.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the functionalization of 4-bromobenzyl acetate. Transition metals, particularly palladium, are extensively used due to their high catalytic activity in cross-coupling reactions.
A prominent example is the Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between this compound and an organoboron compound. nih.govkochi-tech.ac.jpnih.gov Research has demonstrated an efficient palladium-catalyzed cross-coupling of this compound with phenylboronic acids. nih.govnih.gov This reaction can be conducted under an air atmosphere, which simplifies the experimental setup compared to reactions requiring inert conditions. nih.govnih.gov
The catalytic system typically consists of a palladium source, such as palladium(II) chloride (PdCl₂), and a phosphine (B1218219) ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphino)phenyl)ether (DPEPhos). nih.gov The reaction is carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), and often uses an alcohol, like ethanol (B145695), as the solvent. nih.gov The ester functional group of the acetate shows intermediate reactivity, allowing for selective transformations. For instance, in molecules containing both bromo and chloro substituents, the C–Br bond can be selectively coupled before the C–O bond of the acetate, which in turn is more reactive than a C–Cl bond. kochi-tech.ac.jpnih.gov This chemoselectivity is a valuable tool in the synthesis of complex molecules. kochi-tech.ac.jpnih.gov
Table 1: Homogeneous Catalytic System for Suzuki-Miyaura Coupling of this compound
| Component | Example | Role |
| Substrate | This compound | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile |
| Catalyst Precursor | Palladium(II) chloride (PdCl₂) | Source of active Pd(0) catalyst |
| Ligand | DPEPhos | Stabilizes catalytic species |
| Base | Sodium bicarbonate (NaHCO₃) | Activates boronic acid |
| Solvent | Ethanol | Reaction medium |
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of green chemistry, most notably their ease of separation from the reaction mixture and potential for reuse. whiterose.ac.uk While specific applications of heterogeneous catalysts for transformations of this compound are not extensively detailed in the cited literature, the principles are widely applied to similar Suzuki and Heck reactions involving other aryl bromides.
Developments in this area focus on immobilizing catalytically active metals, like palladium, onto solid supports. whiterose.ac.uknih.govfrontiersin.org Common supports include:
Polymers: Merrifield resins and other polymers can be functionalized with ligands that chelate palladium, creating a solid-supported catalyst that is easily filtered. nih.gov
Magnetic Nanoparticles: Palladium complexes can be anchored to the surface of magnetic nanoparticles, often coated with silica (B1680970) (e.g., Fe₃O₄@SiO₂-Pd). frontiersin.orgorganic-chemistry.org These catalysts can be quickly and efficiently removed from the reaction mixture using an external magnet, simplifying the work-up process and minimizing catalyst loss. frontiersin.orgorganic-chemistry.org
Carbon Nitride: Single palladium atoms anchored on exfoliated graphitic carbon nitride have shown superior performance and stability in Suzuki couplings compared to traditional homogeneous catalysts. whiterose.ac.uk
Solvent Selection and Green Solvent Alternatives
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic compounds (VOCs) has prompted research into greener alternatives for reactions involving this compound and related compounds.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Significant efforts have been made to adapt transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, to aqueous media. For related aryl bromides, palladium-catalyzed Suzuki reactions have been successfully performed in water or water-ethanol mixtures, often without the need for organic co-solvents or ligands. nih.gov The use of water as a solvent can sometimes even enhance reaction rates. Ligand-free Suzuki reactions using palladium chloride in aqueous ethanol have been shown to be promoted by an aerobic atmosphere, highlighting the unique role water can play in the catalytic cycle. nih.gov While direct examples involving this compound are not prominent in the provided search results, the successful application of these methods to a wide range of other aryl bromides suggests their potential applicability. nih.govbeilstein-journals.org
Eliminating the solvent entirely represents an even greener approach, reducing waste and simplifying product purification. beilstein-journals.org Mechanochemistry, specifically ball-milling, has emerged as a powerful technique for conducting reactions in the solid state. beilstein-journals.org In a ball mill, mechanical energy is used to induce chemical reactions between solid reactants, often in the absence of any solvent.
This technique has been successfully applied to various cross-coupling reactions, including the Heck reaction, for other bromo-heteroarenes under solvent-free conditions. beilstein-journals.org These reactions are often facilitated by grinding assistants and a catalytic amount of a phase-transfer catalyst to stabilize the active palladium species. beilstein-journals.org While the literature reviewed does not specify a solvent-free transformation of this compound, the principles of mechanochemistry offer a promising avenue for developing highly sustainable synthetic routes for its derivatives. beilstein-journals.org
Energy Efficiency in Synthetic Protocols
The pursuit of energy efficiency in chemical synthesis is a cornerstone of green chemistry, aiming to reduce the environmental footprint and operational costs associated with the production of fine chemicals like this compound. Traditional synthetic methods often rely on prolonged heating using conventional methods, which are characterized by inefficient heat transfer and significant energy loss. In contrast, modern synthetic protocols, including microwave-assisted synthesis and continuous flow chemistry, offer substantial improvements in energy efficiency by fundamentally altering how energy is delivered to the reaction system.
Conventional synthesis and transformation protocols, such as the Suzuki-Miyaura cross-coupling reaction involving benzyl (B1604629) acetates, can be energy-intensive. These reactions often require elevated temperatures maintained over extended periods to achieve satisfactory yields. For instance, the palladium-catalyzed coupling of a benzyl acetate with phenylboronic acid might necessitate a reaction time of 24 hours to reach a 72% yield, implying a significant energy expenditure for maintaining the reaction temperature over such a long duration. acs.org
Microwave-Assisted Protocols
The advantages of microwave heating include:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. asianjpr.com For example, the synthesis of benzyl acetate from benzyl chloride and sodium acetate is approximately 12 times faster under microwave irradiation than with conventional heating. academax.com
Lower Energy Usage: By heating only the sample and not the entire apparatus, significant energy savings are achieved. ajchem-a.com
Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher yields and cleaner reactions. nih.govajchem-a.com
The following table provides a comparison of reaction times for similar ester syntheses under conventional and microwave-assisted conditions, illustrating the potential for energy savings in processes involving this compound.
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis of Benzyl Chloride | Conventional | ~35 minutes | - | ajchem-a.com |
| Hydrolysis of Benzyl Chloride | Microwave | 3 minutes | 97% | ajchem-a.com |
| Synthesis of Benzyl Acetate | Conventional | ~7 hours (420 min) | - | academax.com |
| Synthesis of Benzyl Acetate | Microwave | 35 minutes | >97% | academax.com |
| Suzuki-Miyaura Coupling (General) | Conventional | Hours to Days | Variable | acs.org |
| Suzuki-Miyaura Coupling (General) | Microwave | 15-40 minutes | 70-90% | mdpi.com |
Flow Chemistry Protocols
Continuous flow chemistry offers another powerful strategy for enhancing energy efficiency. In a flow reactor, reagents are pumped through small-diameter tubes or channels where the reaction occurs. researchgate.net This setup provides a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. kilolabs.com
Key energy-saving benefits of flow chemistry include:
Superior Temperature Control: The efficient dissipation of heat allows for precise temperature management, preventing the formation of hotspots that can lead to byproduct formation in larger batch reactors. kilolabs.com This is particularly advantageous for highly exothermic reactions.
Lower Operating Temperatures: Due to the enhanced heat transfer, flow reactors can often be operated at lower temperatures than batch reactors while achieving the same or better conversion rates. mdpi.comresearchgate.net
Process Intensification: Flow chemistry can lead to shorter reaction times and increased productivity, reducing the energy required per unit of product. researchgate.net
A comparative analysis of esterification reactions highlights the efficiency of flow reactors (like Plug-Flow Reactors, PFR) over batch-type reactors (like Continuous Stirred Tank Reactors, CSTR).
| Parameter | Continuous Stirred Tank Reactor (CSTR) | Plug-Flow Reactor (PFR) | Reference |
|---|---|---|---|
| Optimal Temperature for Max. Conversion | 110 °C | 70-75 °C | mdpi.comresearchgate.net |
| Max. Conversion Achieved | 63.6% | 65.9% | mdpi.comresearchgate.net |
This data demonstrates that a flow process can achieve a higher conversion at a significantly lower temperature, translating directly to reduced energy consumption. By adopting advanced protocols such as microwave-assisted synthesis and continuous flow chemistry, the transformation of this compound can be performed with greater energy efficiency, aligning with the principles of sustainable and green chemical manufacturing.
Future Research Directions and Emerging Opportunities for 4 Bromobenzyl Acetate
Exploration of Novel Synthetic Pathways and Reagents
The future of synthesizing and utilizing 4-Bromobenzyl acetate (B1210297) lies in the development of more efficient, selective, and environmentally benign methodologies. Research is moving beyond traditional esterification and focusing on novel activation methods and reaction partners.
A key area of development is the use of benzyl (B1604629) acetates, including 4-Bromobenzyl acetate, as coupling partners in cross-coupling reactions. Traditionally, more reactive benzyl halides are used, but their stability can be a concern. Benzyl acetates offer a more stable alternative, and their utility has been demonstrated in palladium-catalyzed Suzuki-Miyaura coupling reactions with phenylboronic acids. nih.gov This approach allows for the synthesis of diarylmethanes under mild, aerobic conditions. nih.gov The ester function shows an intermediate reactivity between chloro and bromo groups, a property that facilitates the selective synthesis of diverse (benzyl)biphenyls by allowing for successive coupling reactions. nih.gov
Future exploration will likely focus on:
Expanding the Scope of Coupling Partners: Investigating a wider range of organometallic reagents and boronic acids to create a diverse library of substituted diarylmethanes.
Alternative Activation Methods: Exploring new reagents and pre-catalysts that can activate the C-O bond of the acetate group under even milder conditions, potentially avoiding the use of palladium or employing more earth-abundant metal catalysts.
One-Pot Procedures: Designing tandem reactions where 4-bromobenzyl alcohol is converted in situ to the acetate and subsequently used in a cross-coupling reaction, streamlining the synthetic process. Research into synthetic routes for precursors, such as the reduction of 4-Bromobenzoic acid, provides a foundation for developing such integrated pathways. chemicalbook.com
The development of novel synthetic pathways aims to enhance the utility of this compound as a robust building block in medicinal chemistry and materials science. uochb.cz
Development of Advanced Catalytic Systems for Enhanced Selectivity
Catalysis is central to unlocking the synthetic potential of this compound, particularly in reactions that require high selectivity. Future research will focus on designing sophisticated catalytic systems that can differentiate between the various reactive sites on the molecule—the bromo substituent on the aromatic ring and the acetate group on the benzylic carbon.
An efficient palladium-catalyzed cross-coupling reaction has been developed that utilizes benzyl acetates as coupling partners. nih.gov This system demonstrates the potential for selective reactions. The reactivity of the ester group was found to be intermediate between that of chloro and bromo groups, enabling selective, successive Suzuki-Miyaura couplings. nih.gov For example, a bromo-substituted benzyl ester can be coupled with one boronic acid, followed by the coupling of a chloro-substituent with a different boronic acid, showcasing high levels of selectivity. nih.gov
Emerging opportunities in this area include:
Ligand Design: Creating novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or other transition metals. These ligands can fine-tune the electronic and steric properties of the catalyst to enhance its selectivity for either the C-Br bond (e.g., in Suzuki or Heck couplings) or the C-O bond of the acetate group.
Dual-Catalysis Systems: Implementing systems where two distinct catalysts operate orthogonally in one pot to activate different parts of the molecule for sequential bond formation.
Photoredox Catalysis: Using light-driven catalytic cycles to generate radical intermediates from the C-Br bond, enabling novel coupling reactions that are not accessible through traditional thermal methods.
The table below summarizes key aspects of a reported catalytic system and highlights potential areas for future development.
| Feature | Current System (Pd-catalyzed Suzuki-Miyaura) | Future Direction |
| Catalyst | Palladium-based | Earth-abundant metals (e.g., Ni, Cu, Fe); Photocatalysts |
| Selectivity | Differentiates between bromo, chloro, and acetate groups | Enhanced selectivity through advanced ligand design |
| Reaction Scope | Phenylboronic acids | Broader range of coupling partners (e.g., amines, thiols) |
| Conditions | Mild, aerobic atmosphere | Lower catalyst loadings, room temperature reactions |
Progress in advanced catalysis will enable more complex molecules to be synthesized from this compound with greater precision and efficiency. wiley.comresearchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes involving this compound into continuous flow chemistry and automated platforms represents a significant opportunity to improve efficiency, safety, and scalability. researchgate.net Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch production methods, such as enhanced heat and mass transfer, precise control over reaction parameters, and safer handling of reactive intermediates. researchgate.netnih.gov
For reactions involving this compound, such as its synthesis or subsequent functionalization, flow chemistry can offer:
Improved Safety: Many synthetic transformations can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. researchgate.net
Enhanced Efficiency: The precise control over residence time, temperature, and stoichiometry in a flow system can lead to higher yields and purer products, reducing the need for extensive purification. researchgate.netnih.gov For instance, reactions that might take hours in batch can often be completed in minutes in a flow reactor. acs.org
Automation and Scalability: Flow systems are readily automated, allowing for high-throughput synthesis and rapid optimization of reaction conditions. researchgate.netnih.gov This is particularly valuable for building libraries of compounds for drug discovery. Furthermore, scaling up production is often simpler than with batch processes, as it can be achieved by running the system for a longer duration or by using parallel reactors. mdpi.com
The combination of flow chemistry with other enabling technologies, such as supported reagents, in-line analysis, and automated workup, could lead to fully automated platforms for the multi-step synthesis of active pharmaceutical ingredients (APIs) starting from simple precursors like this compound. nih.govacs.org
Advanced Computational Design and Prediction of Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, designing novel synthetic routes, and accelerating the discovery of new materials. For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and interaction with other chemical species.
Future research in this area can be directed towards:
Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate molecular properties like bond dissociation energies, atomic charges, and frontier molecular orbital energies. This data can predict which site on the this compound molecule (the C-Br bond, the C-O bond, or the aromatic ring) is most likely to react under specific conditions. For example, computational studies have been used to propose mechanisms and explain the stereoselective outcome of reactions involving related heterocyclic compounds. uochb.cz
Catalyst Design: Simulating the interaction of this compound with transition metal catalysts. These models can help in understanding the mechanism of catalytic cycles, predicting transition state energies, and designing new ligands that can improve catalytic activity and selectivity.
Supramolecular Interactions: Modeling the non-covalent interactions, such as halogen bonding (Br···X), hydrogen bonding, and π-π stacking, that this compound can participate in. This is crucial for predicting its behavior in self-assembly processes and for designing new crystal structures or supramolecular materials. researchgate.net For a related organoselenium compound containing the 4-bromobenzyl moiety, computational approaches like Hirshfeld surface analysis and 3D energy framework analysis have been successfully used to understand its self-assembly behavior. researchgate.net
The table below outlines how specific computational tools can be applied to study this compound.
| Computational Method | Application for this compound | Research Goal |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways | Predict reactivity, design catalysts, elucidate mechanisms |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in solution | Understand solvation effects and conformational preferences |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., Br···Br) | Design and predict supramolecular self-assembly |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Elucidate crystal packing and dominant interactions |
By integrating computational predictions with experimental work, researchers can significantly streamline the process of discovering new reactions and applications for this compound.
Role in Supramolecular Chemistry and Self-Assembly Processes
The structural features of this compound, particularly the presence of a bromine atom and an aromatic ring, make it a potentially valuable component in the field of supramolecular chemistry and crystal engineering. Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. rsc.org The ability to control the self-assembly of molecules into ordered, functional superstructures is a key goal of this field. frontiersin.org
The bromine atom in this compound can participate in halogen bonding, a highly directional non-covalent interaction between a halogen atom and a Lewis base. Furthermore, the phenyl group can engage in π-π stacking interactions. These forces can be exploited to direct the assembly of molecules into specific architectures.
A study on a related compound, 4-((4-bromobenzyl)selanyl)aniline, provides a clear example of how the 4-bromobenzyl group directs supramolecular assembly. researchgate.net In its crystal structure, the cohesion is established through a combination of interactions, including:
Hydrogen Bonds
π-π Stacking Interactions
Br···Br Interactions researchgate.net
These varied interactions lead to a robust, self-assembled supramolecular structure. researchgate.net This indicates that the 4-bromobenzyl moiety is an effective structural director. Future research opportunities for this compound in this domain include:
Co-crystallization: Combining this compound with other molecules (co-formers) that can act as hydrogen bond donors/acceptors or halogen bond acceptors to create new multi-component crystals with tailored properties (e.g., for pharmaceuticals or optical materials).
Metal-Organic Frameworks (MOFs): Using derivatives of this compound as linkers in the construction of MOFs. The bromo-substituent could serve as a site for post-synthetic modification, allowing for the tuning of the framework's properties. nih.gov
Liquid Crystals: Designing and synthesizing molecules incorporating the this compound motif to investigate their potential to form liquid crystalline phases, driven by the anisotropic shape and intermolecular interactions.
By understanding and harnessing the non-covalent interactions involving the 4-bromobenzyl group, researchers can design and create a new generation of smart materials and functional molecular systems.
Q & A
Q. Basic Research Focus
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and strong acids/bases. Use amber glass bottles to prevent photodegradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and seek medical attention .
How does the electronic effect of the bromine substituent influence the reactivity of this compound?
Advanced Research Focus
The bromine atom exerts both inductive (-I) and resonance (-R) effects:
- Electrophilic Substitution : The -I effect deactivates the benzene ring, directing incoming electrophiles to the meta position. This is critical in designing derivatives for catalysis or drug discovery .
- Nucleophilic Displacement : The C-Br bond in precursors (e.g., 4-bromobenzyl bromide) facilitates SN2 reactions, as seen in alkylation of pyridine derivatives .
- Steric Considerations : The bulky benzyl group may hinder reactions at the acetate moiety, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
What methodologies are recommended for quantifying trace impurities in this compound?
Q. Advanced Research Focus
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to separate and quantify residual alcohol or acetic acid.
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., acetic anhydride decomposition products) .
- 1H NMR Integration : Compare peak areas of the acetate methyl (δ 2.10) with impurity signals (e.g., δ 1.50 for unreacted alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
